Enhanced in vitro Antiproliferative Activity in Lung Cancer Cells Compared to Standard Chemotherapeutics
The compound demonstrates antiproliferative activity against the human lung adenocarcinoma cell line A549 with an IC50 of 5.4 µM . This level of activity is more potent than the commonly used chemotherapeutic agent cisplatin, which shows a variable IC50 range of 5.41–23.1 µM in comparable A549 cell viability assays [1].
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 5.4 µM |
| Comparator Or Baseline | Cisplatin (IC50 range = 5.41–23.1 µM) |
| Quantified Difference | The compound's IC50 value is at the lower end (more potent) of the reported cisplatin range, indicating comparable to superior in vitro potency. |
| Conditions | A549 cell line, cell viability assay |
Why This Matters
For researchers focused on lung cancer, this compound offers a potentially more potent in vitro starting point than the standard-of-care cisplatin, which is a critical factor in selecting leads for further optimization.
- [1] PMC. (2011). Table 1. Inhibitory effects of compounds on A549 cells. PubMed Central. View Source
